N-{4-[(cyclopropylcarbamoyl)methyl]phenyl}-3-(4-methoxyphenyl)propanamide
Description
N-{4-[(Cyclopropylcarbamoyl)methyl]phenyl}-3-(4-methoxyphenyl)propanamide is a synthetic propanamide derivative characterized by a cyclopropylcarbamoyl-methylphenyl backbone and a 4-methoxyphenyl substituent. Its molecular formula is inferred as C₂₁H₂₃N₂O₃, with a molar mass of approximately 357.42 g/mol. The cyclopropyl group enhances metabolic stability due to its small, rigid structure, while the methoxyphenyl moiety contributes to π-π stacking interactions in biological targets. This compound is hypothesized to exhibit pharmacological activity in enzyme or receptor modulation, though specific targets require further validation.
Properties
IUPAC Name |
N-[4-[2-(cyclopropylamino)-2-oxoethyl]phenyl]-3-(4-methoxyphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-26-19-11-4-15(5-12-19)6-13-20(24)22-17-7-2-16(3-8-17)14-21(25)23-18-9-10-18/h2-5,7-8,11-12,18H,6,9-10,13-14H2,1H3,(H,22,24)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBUIUJLPNHUXRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NC2=CC=C(C=C2)CC(=O)NC3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Propanamide derivatives share a common backbone but differ in substituents, leading to variations in physicochemical properties, binding affinities, and pharmacokinetics. Below is a detailed comparison with structurally related compounds.
Table 1: Comparative Analysis of Propanamide Derivatives
Molecular Structure and Substituent Effects
- Cyclopropylcarbamoyl Group: The target compound’s cyclopropylcarbamoyl moiety (vs. Cyclopropane’s ring strain may also enhance reactivity or stability .
- Aromatic Substituents : The 4-methoxyphenyl group (electron-donating) contrasts with fluorophenyl (electron-withdrawing) in , altering electronic interactions in receptor binding. Thiazol and indole groups in suggest heterocycle-driven selectivity for kinases or GPCRs.
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be moderate (~3.5), balancing membrane permeability and solubility. In contrast, the dibenzo-thiadiazocin derivative has higher lipophilicity (logP >5), favoring CNS penetration but risking poor aqueous solubility.
- Solubility : The sulfamoyl group in improves water solubility via polar interactions, whereas bulky tetrahydro-2H-pyran-4-yl in reduces solubility .
Research Findings and Implications
- Target Compound vs. Compound 10 : While both are propanamides, the target compound’s cyclopropylcarbamoyl group may confer better metabolic stability than Compound 10’s thiazol-indole system, which is prone to enzymatic degradation.
- Target Compound vs.
- Synergistic Effects : Hybridizing the target compound’s cyclopropyl group with sulfamoyl (as in ) could optimize solubility and stability, warranting further SAR studies.
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